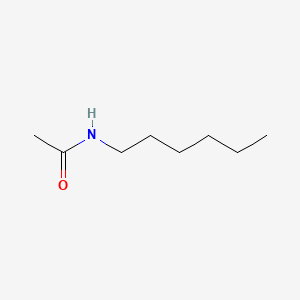

N-Hexylacetamide

描述

Contextualization within N-Substituted Amide Chemistry

Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. When one of the hydrogen atoms on the nitrogen is replaced by an alkyl group, it forms an N-substituted amide. issr.edu.kh N-Hexylacetamide, with its hexyl group attached to the nitrogen of an acetamide (B32628), is a prime example of this class of molecules. nih.gov The presence of the hexyl chain imparts specific physical and chemical properties, such as increased lipophilicity compared to its parent compound, acetamide. This structural feature is crucial in dictating its solubility, reactivity, and interaction with other molecules, forming the basis for its diverse applications in research. The amide functional group itself is a cornerstone of organic chemistry and biochemistry, forming the peptide bonds that link amino acids in proteins.

The reactivity of N-substituted amides is a subject of extensive study. For instance, the hydrolysis of N-alkyl substituted acetamides, including this compound, under acidic conditions has been investigated to understand the influence of the alkyl substituent on the reaction rate. publish.csiro.au Such studies provide fundamental insights into reaction mechanisms and the steric and electronic effects of substituents.

Overview of Historical and Contemporary Research Significance of this compound

Historically, research on this compound has been rooted in fundamental organic chemistry, exploring its synthesis and reactivity. Early studies focused on methods of its preparation, such as the reaction of hexylamine (B90201) with acetic anhydride (B1165640) or acetic acid. chemicalbook.com These foundational studies laid the groundwork for its use as a building block in more complex molecular architectures.

In contemporary research, the significance of this compound has expanded considerably. It has been utilized in the development of novel catalytic systems. For example, a rhodium/xantphos (B1684198) catalyst system has been developed for the hydroamidomethylation of 1-pentene (B89616) with acetamide to selectively produce this compound. universiteitleiden.nl This reaction is of interest for the conversion of biomass-derived feedstocks into valuable chemicals. universiteitleiden.nl

Furthermore, this compound and its derivatives are being explored in materials science and medicinal chemistry. For instance, derivatives like 2-bromo-N-hexylacetamide serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The structural motif of this compound is also found in more complex molecules with potential biological activity, such as antimicrobial agents.

Current Research Frontiers and Prospective Avenues for this compound Studies

The frontiers of this compound research are pushing into innovative and interdisciplinary areas. One promising avenue is its use in "green chemistry." Researchers are investigating its synthesis in environmentally benign solvents like supercritical water. mrs-j.orgacs.org The efficient production of this compound from 1-hexyl alcohol and acetamide in supercritical water highlights a novel method for producing primary amides from primary alcohols. mrs-j.org

Another exciting area is the development of functional materials. The incorporation of the this compound moiety into larger molecular structures can influence their self-assembly and material properties. For example, N-substituted amides are known to participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. liverpool.ac.ukresearchgate.net

The exploration of this compound derivatives as biologically active compounds continues to be a significant research direction. The synthesis of complex molecules containing the this compound framework is being pursued to develop new therapeutic agents. ontosight.ai For instance, the development of fluorescent ligands for receptors in the body sometimes incorporates similar N-alkyl amide structures. otago.ac.nz The study of how these molecules interact with biological targets is a key focus.

Structure

3D Structure

属性

IUPAC Name |

N-hexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7-9-8(2)10/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIOXNGUUYGIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225993 | |

| Record name | N-Hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-79-3 | |

| Record name | NSC 400339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-HEXYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N734438FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-Hexylacetamide and its Derivatives

The synthesis of this compound can be achieved through several chemical pathways, ranging from classical amidation reactions to more advanced catalytic processes.

The formation of the amide bond in this compound is central to its synthesis. Several effective methods have been reported.

A direct and common laboratory-scale synthesis involves the acylation of hexylamine (B90201) with an acetylating agent. For example, this compound can be synthesized by reacting hexylamine with acetyl chloride in a solvent like dichloromethane (B109758) (CH₂Cl₂), often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov This reaction is typically performed at low temperatures (e.g., 0 °C). nih.gov

Catalytic approaches offer more atom-efficient routes. One such method is the hydroamidomethylation of an alkene. This process involves the reaction of 1-pentene (B89616) with acetamide (B32628) in the presence of syngas (a mixture of CO and H₂) and a rhodium-based catalyst. universiteitleiden.nlnih.gov A specific system employs a rhodium/xantphos (B1684198) catalyst, which requires a strong acid promoter like p-toluenesulfonic acid (HOTs) and a weakly acidic protic promoter such as hexafluoroisopropyl alcohol (HORF) to achieve high selectivity. nih.gov This cascade reaction first involves the hydroformylation of the alkene to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov Under optimized conditions, this method can achieve nearly complete alkene conversion with over 80% selectivity for the linear product, this compound. universiteitleiden.nlnih.gov

Another significant catalytic route is the reductive amidation of an aldehyde. universiteitleiden.nl This involves the reaction of hexanal (B45976) with acetamide. researchgate.net A highly selective catalytic system for this transformation is based on a (cyclooctadiene)rhodium chloride dimer, [Rh(cod)Cl]₂, combined with the xantphos ligand and an acid co-catalyst. researchgate.net This system can achieve high conversion of hexanal with excellent selectivity for this compound over byproducts like hexanol. universiteitleiden.nlresearchgate.net The reaction proceeds through the acid-catalyzed formation of an N-(1-hydroxyhexyl)acetamide intermediate, which then undergoes dehydration and hydrogenation. researchgate.net

A distinct approach utilizes supercritical water as a medium for the amination of n-hexanol followed by amidation. acs.org In this method, ammonium (B1175870) acetate (B1210297) serves as the ammonia (B1221849) source. acs.org The reaction pathway involves the initial formation of n-hexyl acetate, which then undergoes nucleophilic attack by ammonia to produce n-hexylamine, followed by acetylation with acetic acid to yield the final product, this compound. acs.org This process is notable for not requiring a metal or acid catalyst and can achieve high yields and selectivity by tuning the reaction temperature and water density. acs.org

| Catalytic Method | Substrates | Catalyst System | Key Features | Selectivity/Yield |

|---|---|---|---|---|

| Hydroamidomethylation | 1-Pentene, Acetamide, Syngas | Rhodium/Xantphos, HOTs, HORF | Direct mono-N-alkylation of a primary amide with an alkene. nih.gov | >80% selectivity for this compound. nih.gov |

| Reductive Amidation | Hexanal, Acetamide | [Rh(cod)Cl]₂/Xantphos, Acid co-catalyst | High conversion of aldehyde to the corresponding N-alkylamide. researchgate.net | >90% selectivity to this compound under optimized conditions. universiteitleiden.nl |

| Amination/Amidation in Supercritical Water | n-Hexanol, Ammonium Acetate | None (reaction medium is key) | Environmentally friendly process using water as a solvent. acs.org | Up to 78.5% yield and 87.5% selectivity. acs.org |

Control over stereochemistry and regiochemistry is crucial when synthesizing analogues of this compound.

The rhodium/xantphos-catalyzed hydroamidomethylation of terminal alkenes like 1-pentene demonstrates high regioselectivity, preferentially forming the linear N-alkylamide (this compound) over its branched isomers. nih.gov The choice of ligand and reaction conditions is critical in directing the hydroformylation step towards the terminal aldehyde, which then leads to the linear amide product. nih.govresearchgate.net

For the synthesis of cyclic analogues, stereoselective strategies are paramount. Rhodium-catalyzed domino reactions are efficient for creating five-membered nitrogen-containing heterocycles. researchgate.net For instance, short syntheses of chiral 2-substituted pyrrolidines have been developed from allylamines through a domino hydroformylation-condensation process. researchgate.net A one-pot process involving a Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels–Alder cycloaddition can produce cyclic analogues of hexamethylenebis(3-pyridine)amide. researchgate.net This method uses a condensation of a diamine and aldehyde, followed by isonitrile addition and a final cycloaddition to construct complex heterocyclic systems. researchgate.net Furthermore, the stereoselective synthesis of dispiro-oxindolopyrrolizidines has been achieved through a [3+2] cycloaddition reaction, highlighting advanced methods for creating complex spiro-cyclic structures that can be considered elaborate analogues. mdpi.com

Modern synthetic methods are increasingly turning to photochemical and electrochemical energy to drive reactions under mild conditions, offering sustainable alternatives to classical thermal methods.

Photochemical Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for amide bond formation. nih.gov This strategy can be used to synthesize a wide variety of amides from precursors such as halides, arenes, and even alkanes under mild, visible light irradiation. nih.gov For instance, a metal-free protocol using thioxanthen-9-one (B50317) as a photocatalyst can activate aromatic aldehydes, which can then be converted into amides in a one-pot reaction. researchgate.net Another approach involves the deoxygenative photochemical alkylation of secondary amides, which provides a route to substituted amines. nih.gov A specific example relevant to this compound involves the photolysis of N-nitroso-N-hexylacetamide. cdnsciencepub.com This reaction proceeds via an amidyl radical, which can intramolecularly abstract a hydrogen atom from the alkyl chain, leading to functionalization at an unactivated carbon position. cdnsciencepub.com

Electrochemical Approaches: Electrosynthesis offers a green and efficient alternative for amide synthesis by avoiding hazardous reagents and minimizing waste. chemistryviews.orgnih.gov The "anion pool" method involves the electrochemical generation of a potent amine nucleophile, which then reacts with an acid anhydride (B1165640) to form the amide. rsc.org This method is operationally simple and proceeds at room temperature without the need for transition metals or added bases. rsc.org Another electrochemical technique is an iodine-mediated amide coupling. chemistryviews.org In this process, iodide is anodically oxidized to a reactive species that, in conjunction with triphenylphosphine, activates a carboxylic acid for coupling with an amine. chemistryviews.org This approach is compatible with a broad range of substrates. chemistryviews.org Furthermore, amides can be synthesized directly from the anodic co-electrolysis of an alcohol and ammonia or an amine under ambient conditions, representing a highly sustainable pathway. chinesechemsoc.orgchinesechemsoc.org This C-N coupling strategy can be extended to various long-chain and aryl amides. chinesechemsoc.org

Stereoselective and Regioselective Synthesis Strategies for this compound Analogues

Derivatization and Structural Modification of this compound

The this compound scaffold can be chemically modified at either the alkyl chain or the amide group to produce a range of derivatives with tailored properties.

Functionalization of the hexyl chain of this compound can be achieved through radical-based reactions. A key example is the photolysis of N-nitroso-N-hexylacetamide in a hydrocarbon solvent. cdnsciencepub.com This reaction generates an amidyl radical which undergoes an intramolecular 1,5-hydrogen abstraction from the δ-carbon (C4) of the hexyl chain. The resulting carbon-centered radical can then be trapped by species like nitric oxide or nitrogen dioxide, which are generated in the reaction, to yield functionalized products. cdnsciencepub.com This process allows for the selective introduction of functional groups at an otherwise unactivated position on the alkyl chain. cdnsciencepub.com

| Starting Material | Reagents/Conditions | Product(s) | Key Transformation |

|---|---|---|---|

| N-nitroso-N-hexylacetamide | Photolysis (sunlight or lamp), hydrocarbon solvent | N-(4-oximinohexyl)acetamide, N-(4-nitratohexyl)acetamide, this compound | Intramolecular hydrogen abstraction by an amidyl radical leading to δ-carbon functionalization. cdnsciencepub.com |

The amide group itself is a site for various chemical transformations. The nitrogen and carbonyl carbon can be involved in complexation or further reactions.

This compound can react with zirconium tetra(tert-butoxide) to form an (η²-[N-hexyl]amidate)zirconium tri(tert-butoxide) complex. nih.gov In this complex, the amide group coordinates to the zirconium center, which activates the amide for subsequent derivatization reactions. nih.gov

Functionalization adjacent to the carbonyl group is a common strategy. Intermediates like 2-chloro-N-hexylacetamide and 2-bromo-N-hexylacetamide are synthesized from hexylamine and the corresponding haloacetyl chloride. liverpool.ac.uklookchem.com These halogenated derivatives are versatile building blocks. For example, 2-chloro-N-hexylacetamide reacts with benzylamine (B48309) to yield 2-benzylamino-N-hexylacetamide. liverpool.ac.uk

Modification of the acyl group provides another route to derivatives. For instance, reacting hexylamine with trifluoroacetic anhydride yields 2,2,2-trifluoro-n-hexylacetamide, introducing a trifluoromethyl group that significantly alters the electronic properties of the amide. vulcanchem.com

Incorporating ring systems into the this compound structure leads to analogues with more rigid conformations. This can be achieved by modifying the N-substituent. For example, the synthesis and epimerization of N-(4-hydroxycyclohexyl) acetamide introduces a cyclohexane (B81311) ring in place of the linear hexyl chain. researchgate.net More complex heterocyclic systems can also be constructed. The synthesis of 2-(2,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-N-hexylacetamide involves attaching the this compound moiety to a pre-formed isoquinoline (B145761) ring system. rsc.org

Alkyl Chain Modifications and Functionalization

Mechanistic Investigations of this compound Forming Reactions

The formation of this compound can be achieved through various synthetic routes, with the mechanistic intricacies of these reactions being a subject of detailed research. Understanding the underlying kinetic and thermodynamic parameters, as well as the transient species involved, is crucial for optimizing reaction conditions and yields.

Kinetic and Thermodynamic Studies of Amidation Pathways

The direct amidation of a carboxylic acid with an amine is a thermodynamically controlled process. dur.ac.uk The reaction between a carboxylic acid and an amine initially leads to the formation of a carboxylate-ammonium salt. For the formation of this compound from hexylamine and acetic acid, this equilibrium lies towards the salt at lower temperatures. The conversion to the amide requires the removal of water, typically achieved by azeotropic distillation at elevated temperatures. dur.ac.uk

Kinetic studies on amide exchange reactions, which serve as a model for polyamide melt blends, have provided valuable insights into the formation of this compound. In mixtures of N-ethylcaproamide and this compound with small amounts of caproic acid and hexylamine, it was found that amide exchange proceeds through acidolysis and aminolysis. researchgate.net The rate of these exchange reactions was observed to increase with the concentration of the carboxylic acid. researchgate.net

In the context of direct amidation, a study on the reaction of long-chain phenyl fatty acids with hexylamine, catalyzed by 3,4,5-trifluorophenylboronic acid, determined the reaction to be zero-order. The activation energy for this amidation was found to be significantly reduced by the catalyst, from 95.44 kJ/mol to 55.79 kJ/mol, highlighting the kinetic favorability of the catalyzed pathway. researchgate.net

The table below summarizes key kinetic and thermodynamic aspects of amidation reactions relevant to this compound formation.

| Reaction Type | Key Findings | Reference |

| Direct Amidation (Carboxylic Acid + Amine) | Thermodynamically controlled; requires water removal to proceed. | dur.ac.uk |

| Amide Exchange (Acidolysis/Aminolysis) | Rate increases with carboxylic acid concentration. | researchgate.net |

| Catalyzed Amidation (Fatty Acid + Hexylamine) | Zero-order reaction; activation energy reduced by catalyst. | researchgate.net |

Role of Intermediates and Transition States in this compound Synthesis

The mechanism of direct amide bond formation between a carboxylic acid and an amine is complex and involves several key intermediates and transition states. Computational studies, particularly using Density Functional Theory (DFT), have shed light on these transient species. dur.ac.ukmdpi.com

In the absence of a catalyst, the reaction is thought to proceed through a neutral pathway involving a carboxylic acid dimer. The initial step is the hydrogen bonding of two carboxylic acid molecules. The amine then attacks one of the carbonyl carbons of this dimer, leading to a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of a water molecule and a carboxylic acid molecule to yield the amide. dur.ac.uk

In catalyzed reactions, such as those involving boronic acids, the catalyst can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com

A significant finding in the study of amide-exchange reactions involving this compound is the role of an anhydride intermediate in the acidolysis pathway. researchgate.net This suggests that the reaction can proceed via the formation of a mixed anhydride, which is then attacked by the amine.

The general mechanism for the direct amidation reaction, highlighting the key intermediates and transition states, can be summarized as follows:

| Step | Description | Key Species | Reference |

| 1 | Formation of Carboxylate-Ammonium Salt | RCOOH + R'NH₂ ⇌ RCOO⁻ + R'NH₃⁺ | dur.ac.uk |

| 2 | Formation of Tetrahedral Intermediate | Nucleophilic attack of the amine on the carbonyl carbon. | Tetrahedral Adduct |

| 3 | Proton Transfer | Intramolecular or intermolecular proton shifts. | Zwitterionic Intermediate |

| 4 | Dehydration | Elimination of a water molecule to form the amide. | Amide + Water |

The transition states in these reactions are typically high-energy, four-centered or six-centered structures, depending on the specific pathway and the presence of catalysts or mediating molecules. dur.ac.ukrsc.org For instance, in the uncatalyzed reaction, a transition state involving the carboxylic acid dimer and the amine has been proposed. dur.ac.uk

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research

High-resolution spectroscopy is fundamental to understanding the intricate structural details of N-Hexylacetamide. These methods offer unparalleled insight into the compound's atomic arrangement and chemical environment.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to map out the connectivity and spatial relationships of its atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, the terminal methyl (CH₃) group of the hexyl chain appears as a triplet, while the methylene (B1212753) (CH₂) groups show as multiplets. The protons on the nitrogen and the acetyl group also have characteristic chemical shifts. nih.gov The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is used to probe the carbon skeleton of this compound. A study involving the formation of a zirconium complex with this compound reported a chemical shift for the acyl carbon at δ 170.1 ppm in the free amide. nih.gov This, along with signals for the various carbons in the hexyl chain, provides a complete picture of the carbon framework.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, confirming the bonding network within the this compound molecule. While specific 2D NMR studies on this compound are not extensively detailed in the provided context, their application is a standard procedure in comprehensive structural elucidation.

Interactive Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| This compound | CDCl₃ | 0.7 (t, 3H), 1.3 (m, 6H), 1.5 (quintet, 2H), 1.9 (s, 3H), 3.2 (quartet, 2H), 5.5 (s, 1H) | nih.gov |

| 2-Bromo-N-hexylacetamide | CDCl₃ | 0.88 (t, 3H), 1.22–1.39 (m, 6H), 1.46–1.60 (m, 2H), 3.27 (q, 2H), 3.88 (s, 2H), 6.40–6.58 (br. s, 1H) | ias.ac.in |

| 2,2,2-Trifluoro-n-hexylacetamide | CDCl₃ | 0.88 (t, J = 6.8 Hz, 3H), 1.20–1.50 (m, 8H), 3.35 (t, J = 7.2 Hz, 2H), 6.21 (br s, 1H) | vulcanchem.com |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational isomers present in this compound. researchgate.netnih.gov

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic peaks corresponding to specific functional groups. For amides like this compound, key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). In a study of 2,2,2-Trifluoro-n-hexylacetamide, the IR spectrum showed a prominent N-H stretching band at 3290 cm⁻¹ and a C=O stretching band at 1685 cm⁻¹. vulcanchem.com The positions and shapes of these bands can be sensitive to hydrogen bonding and the conformational state of the molecule. researchgate.net

Interactive Table 2: FT-IR Data for this compound and its Derivatives

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 2,2,2-Trifluoro-n-hexylacetamide | 3290 | N–H stretch | vulcanchem.com |

| 2,2,2-Trifluoro-n-hexylacetamide | 1685 | C=O stretch | vulcanchem.com |

| 2,2,2-Trifluoro-n-hexylacetamide | 1150 | C–F stretch | vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. rsc.org It also provides insights into the fragmentation patterns of the molecule upon ionization, which can aid in structural confirmation.

For this compound (C₈H₁₇NO), the exact mass can be calculated and compared to the experimentally determined value from HRMS, confirming its molecular formula. nih.gov Electron ionization (EI) is a common method used in mass spectrometry. The GC-MS data for this compound shows characteristic fragment ions. nih.gov The fragmentation pattern typically involves cleavage of the amide bond and fragmentation along the hexyl chain. For instance, major peaks observed in the mass spectrum of this compound include m/z values of 72, 43, and 30, corresponding to [CH₃CONHCH₂]⁺, [CH₃CO]⁺, and [CH₂NH₂]⁺ fragments, respectively. nih.gov

Interactive Table 3: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Putative Fragment | Reference |

| 30 | 99.99 | [CH₂NH₂]⁺ | nih.gov |

| 43 | 43.90 | [CH₃CO]⁺ | nih.gov |

| 72 | 29.70 | [CH₃CONHCH₂]⁺ | nih.gov |

| 73 | 23.00 | [CH₃CONHCH₃]⁺ | nih.gov |

| 60 | 17.90 | [CH₃CONH₂ + H]⁺ | nih.gov |

X-ray Crystallography and Solid-State Analysis in this compound Research

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. cam.ac.uk This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and the precise conformation adopted by the molecule in a crystalline lattice.

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. northwestern.edu While a specific single-crystal structure of this compound itself is not described in the provided results, the technique has been applied to related compounds and complexes. For example, the crystal structure of a related compound, 2,2,2-Trifluoro-n-hexylacetamide, has been studied, confirming a planar amide group with a C-N bond length of 1.34 Å, which is typical for resonance-stabilized acetamides. vulcanchem.com Such studies on derivatives and complexes provide crucial benchmarks for understanding the structural parameters of this compound.

Chromatographic and Separation Science for this compound Research

Chromatographic techniques are fundamental to the isolation, identification, and quantification of this compound in various matrices. Both liquid and gas chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for comprehensive analysis in research settings. These methods are essential for purity assessment of synthetic batches, profiling in complex mixtures, and identifying metabolic products.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, especially in contexts requiring high sensitivity for trace-level detection and the structural elucidation of metabolites. nih.govscielo.br The method is particularly suited for analyzing compounds in complex biological or environmental samples. thermofisher.com LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer, enabling the detection of minute quantities of the target analyte. nih.gov

For trace analysis, methods can be developed to achieve limits of quantitation in the low ng/mL or even pg/mL range. thermofisher.comnih.gov This is often accomplished using techniques like online solid-phase extraction (SPE) to pre-concentrate the sample before it is introduced to the analytical column. thermofisher.com Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is frequently used for quantification, providing exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov While specific published methods for this compound are not abundant, a methodology analogous to that used for similar molecules, such as Hexamethylene bisacetamide, can be applied. nih.gov Such a method would involve protein precipitation for plasma samples followed by separation on a reverse-phase column. nih.gov

In metabolite identification studies, LC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, is the preferred approach. mdpi.comlcms.cz This technology allows for the determination of the elemental composition of unknown metabolites through highly accurate mass measurements. lcms.cz this compound, as an amide, may undergo metabolic transformations including N-dealkylation or amide hydrolysis. acs.org HRMS can detect the mass shifts associated with these biotransformations, and subsequent MS/MS fragmentation analysis helps to pinpoint the exact site of metabolic modification on the molecule. acs.org

Table 1: Representative LC-MS/MS Parameters for Trace Analysis of this compound This table presents hypothetical yet typical parameters for a quantitative method, based on established methods for structurally related amide compounds. nih.gov

| Parameter | Setting |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 144.1 |

| Product Ion | m/z 88.1 (Example fragment from amide cleavage) |

| Collision Energy | Optimized value (e.g., 15 eV) |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov It is widely employed for purity assessment following chemical synthesis and for the identification and quantification of this compound in volatile profiles of various samples. acs.orgfrontiersin.org The technique involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a capillary column, and identifying them based on their mass spectrum and retention time. researchgate.net

For purity assessment, GC-MS analysis confirms the identity of the synthesized this compound and determines its percentage relative to any byproducts or remaining starting materials. acs.orguniversiteitleiden.nlgoogleapis.com The mass spectrum of this compound serves as a chemical fingerprint. The NIST and Wiley libraries, which are extensive databases of mass spectra, are commonly used to confirm the identity of the compound by matching its experimental spectrum to a reference spectrum. frontiersin.org The purity is often calculated based on the relative peak area in the chromatogram.

In the context of volatile compound profiling, such as in flavor, fragrance, or environmental analysis, GC-MS can identify this compound as one of many components in a complex mixture. mdpi.comresearchgate.net The Kovats retention index, a relative measure of retention time, is also used alongside mass spectral data for unambiguous identification. nih.gov Experimental data for this compound shows characteristic fragmentation patterns under electron ionization (EI), which is the most common ionization technique used in GC-MS. nih.gov The fragmentation typically involves cleavage of the alkyl chain and the amide bond, leading to a unique set of fragment ions that are used for identification. nih.gov

Table 2: Experimental GC-MS Data for this compound Data sourced from the MassBank of North America (MoNA) via PubChem. nih.gov

| Parameter | Value / Description |

| Instrument | HITACHI RMU-6M |

| Ionization Mode | Electron Ionization (EI), Positive |

| Kovats Retention Index | 1292 (Standard Non-Polar Column) |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Characteristic Ions (m/z) | Relative Intensity (%) |

| 30 | 99.99 |

| 43 | 43.90 |

| 72 | 29.70 |

| 73 | 23.00 |

| 60 | 17.90 |

Computational and Theoretical Chemistry of N Hexylacetamide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as N-Hexylacetamide. These methods provide insights into the electronic structure, which dictates the molecule's reactivity, and can predict spectroscopic properties and potential reaction pathways.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For amides, DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties. mdpi.comacs.org While specific DFT studies exclusively focused on this compound are not extensively documented in the literature, the principles can be applied to understand its characteristics. DFT studies on related amide systems have shown that functionals like B3LYP are effective in describing their electronic and structural properties. nih.govnih.gov

For this compound, DFT calculations would reveal the electron distribution, highlighting the partial double bond character of the C-N amide bond due to resonance. This resonance structure is crucial for the planarity of the amide group and its chemical behavior. The computed properties for this compound available from public databases provide a starting point for understanding its molecular characteristics.

| Property | Value |

|---|---|

| Molecular Weight | 143.23 g/mol |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 143.131014166 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 10 |

Ab Initio Methods for Spectroscopic Property Prediction and Reaction Pathways

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties without empirical parameterization. nasa.gov These methods are particularly valuable for predicting spectroscopic data and exploring reaction mechanisms. acs.org

Studies on the model amide, N-methylacetamide (NMA), using ab initio methods have yielded detailed insights into its vibrational spectrum. nasa.govacs.orghuji.ac.il The calculated frequencies for the characteristic amide bands (Amide I, II, III) show excellent agreement with experimental data, demonstrating the predictive power of these methods. acs.orghuji.ac.il Given the structural similarity, the vibrational properties of this compound are expected to be comparable to those of NMA, with variations arising from the vibrational modes of the hexyl chain.

For instance, ab initio calculations on NMA have elucidated the anharmonic couplings between different vibrational modes, which is crucial for understanding energy transfer within the molecule. nasa.govacs.org The Amide I mode (primarily C=O stretch), for example, has been shown to have negligible anharmonic coupling to other internal modes. acs.orghuji.ac.il This suggests that for this compound, the vibrational energy of the carbonyl group is relatively localized.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (Amide A) | 3473 | 3476 |

| C=O stretch (Amide I) | 1721 | 1727 |

| N-H in-plane bend (Amide II) | 1567 | 1566 |

| C-N stretch (Amide III) | 1256 | 1269 |

| C-H stretch (methyl) | 2992 | 2998 |

| C-H stretch (methyl) | 2949 | 2954 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information on conformational dynamics and intermolecular interactions. nih.govfrontiersin.orgresearchgate.net

Conformational Landscape and Energy Minima of this compound in Solution

The flexibility of the hexyl chain in this compound gives rise to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable conformers and the energy barriers between them. nih.gov For N-alkylacetamides, the key degrees of freedom include the torsion around the C-N amide bond (cis/trans isomerism) and the torsions along the alkyl chain. The trans conformation of the amide group is generally more stable.

While specific MD studies on this compound are not abundant, research on related molecules like N-methylacetamide in solution provides valuable insights. mdpi.comfcien.edu.uyacs.org These studies reveal that the conformational preferences of the amide are influenced by the surrounding solvent molecules. mdpi.comupc.edu For this compound, the hexyl chain will adopt various gauche and anti conformations, with the all-trans conformation being one of the low-energy states in non-polar environments. In aqueous solution, the hydrophobic effect will influence the folding of the hexyl chain.

Solvent Effects and Intermolecular Interactions through Simulations

The interaction of this compound with solvent molecules is critical to its behavior in solution. MD simulations can explicitly model solvent molecules and provide a detailed picture of the solvation shell around the solute. fcien.edu.uyacs.org The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

SAR and QSAR are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are essential in fields like drug discovery and toxicology for predicting the properties of new compounds and for understanding the molecular features responsible for a particular effect. mdpi.comfarmaciajournal.com

While specific SAR or QSAR models developed for this compound are not prominent in the literature, the principles can be applied to understand how structural modifications would affect its properties. For a homologous series of N-alkylacetamides, properties such as lipophilicity, toxicity, and biological activity often show a clear dependence on the length of the alkyl chain. nih.gov

For example, in a QSAR study of aliphatic amines, toxicity was found to be well-correlated with the log of the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity. nih.gov A similar relationship would be expected for N-alkylacetamides, where increasing the length of the alkyl chain (from methyl to hexyl) increases hydrophobicity, which in turn could influence biological membrane permeability and interaction with hydrophobic pockets of proteins.

The general form of a linear QSAR model is: Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... where Dᵢ are molecular descriptors (e.g., log KOW, molecular weight, polar surface area) and cᵢ are coefficients determined from a regression analysis of a training set of molecules. Such models can provide mechanistic insights by revealing which physicochemical properties are most important for a given activity.

Theoretical Derivation of Molecular Descriptors for this compound Analogues

The foundation of modern drug discovery and chemical analysis heavily relies on the ability to predict the behavior of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are indispensable tools in this regard, providing mathematical expressions that link the structural features of molecules to their biological activities or physicochemical properties. dergipark.org.tr The development of these models is contingent on the accurate calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties.

For this compound and its analogues, a variety of molecular descriptors can be calculated using computational methods, primarily based on Density Functional Theory (DFT). nih.gov These descriptors fall into several categories, including electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. dergipark.org.trresearchgate.net Other important descriptors are the octanol-water partition coefficient (LogP), which measures hydrophobicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to permeate biological membranes. berkalahayati.org

Computational tools and databases like PubChem provide readily accessible computed descriptors for the parent compound, this compound. nih.gov For its analogues, where experimental data may be scarce, these theoretical calculations are even more critical. By systematically modifying the structure of this compound—for instance, by introducing different functional groups—and calculating the resulting changes in molecular descriptors, researchers can build robust datasets. These datasets are fundamental for constructing the QSAR/QSPR models needed to predict the behavior of novel, unsynthesized analogues. dergipark.org.tr

Below is a table of theoretically derived molecular descriptors for this compound and some of its analogues, illustrating the variation in properties with structural changes.

Table 1: Computed Molecular Descriptors for this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA / LogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|---|---|

| This compound | C8H17NO | 143.23 | 1.9 | 29.1 | 1 | 1 | 5 |

| 2,2,2-Trifluoro-N-hexylacetamide | C8H14F3NO | 197.20 | 3.09 | 32.59 | 1 | 1 | 6 |

| 2-Cyano-N-hexylacetamide | C9H16N2O | 168.24 | 1.60 | 52.89 | 1 | 2 | 6 |

| N,N-Dihexylacetamide | C14H29NO | 227.39 | 3.99 | 20.31 | 0 | 1 | 10 |

Data sourced from references nih.gov.

Predictive Modeling for Non-Clinical Biological Interactions and Chemical Properties

Predictive modeling allows researchers to forecast the biological activity and chemical properties of compounds like this compound and its derivatives without the need for extensive laboratory experiments. bmc-rm.org These computational approaches are vital for filtering large libraries of potential molecules, identifying promising candidates, and understanding their mechanisms of action at a molecular level. bmc-rm.orgchemrxiv.org

Modeling Biological Interactions:

A primary application of predictive modeling is molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor or an enzyme. mdpi.comnih.gov

For instance, studies have explored the interaction of this compound and its analogues with various biological targets. Molecular docking simulations have been used to investigate the binding of this compound to the RNA-dependent RNA-polymerase (RdRp) receptor and the human Angiotensin-Converting Enzyme 2 (hACE2), yielding negative binding energies that suggest stable complex formation and potential inhibitory activity. berkalahayati.org Similarly, analogues such as 2,2,2-Trifluoro-n-hexylacetamide have been modeled against acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov These simulations revealed that the analogue could bind to both the catalytic and peripheral anionic sites of the enzyme, indicating its potential as a dual-binding inhibitor. nih.gov

Other research on related amide structures further highlights the power of this approach. Tacrine-based hybrids incorporating an N-hexylamide linker have been docked into the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to elucidate their binding modes and explain their inhibitory activity. nih.govresearchgate.netmdpi.com Such studies often reveal key interactions, like π-π stacking with specific amino acid residues (e.g., Trp86 in AChE) and the formation of hydrogen bonds, which are crucial for the ligand's affinity and selectivity. nih.gov

Predicting Chemical and Drug-like Properties:

Beyond specific biological interactions, computational models can predict a wide range of chemical properties and assess a compound's "drug-likeness." berkalahayati.org QSAR models, once developed from a training set of compounds with known activities, can be used to predict the properties of new molecules. dergipark.org.tr

A common application is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org For example, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. berkalahayati.org Analyses of this compound have shown that it and related compounds often fulfill these criteria, suggesting good potential as medicinal compounds. berkalahayati.org Furthermore, more advanced computational systems like PASS (Prediction of Activity Spectra for Substances) can forecast thousands of biological activities, mechanisms of action, and potential toxic effects based solely on a compound's structural formula. bmc-rm.orgresearchgate.netnih.gov These predictions help researchers prioritize which compounds are most promising for further, more resource-intensive experimental study. nih.gov

Mechanistic Biological and Biochemical Investigations Non Clinical Focus

Enzyme Interaction and Inhibition Studies (In Vitro/In Silico)

The interaction of N-Hexylacetamide and its derivatives with various enzymes has been a key area of research, employing both laboratory experiments and computational simulations to understand the underlying mechanisms.

Kinetic studies have provided valuable insights into the nature of this compound's interactions with enzymes. For instance, research on amide exchange reactions, using this compound as a model compound, has shown that these processes are influenced by factors such as the presence of acids. uminho.pt Specifically, the exchange rate is increased by caproic acid, suggesting a mechanism involving acidolysis. uminho.pt

In the context of cholinesterase inhibition, a common focus in drug discovery, kinetic analyses have been crucial. For example, studies on related amide derivatives have utilized Dixon's method to determine the inhibition model and calculate inhibition constants (Kᵢ). mdpi.com This type of analysis, which plots the reciprocal of the hydrolysis rate against inhibitor concentration, helps to characterize the inhibitory mechanism as competitive, non-competitive, or mixed. mdpi.comresearchgate.netnih.gov While direct kinetic data for this compound is not extensively detailed in the provided results, the methodologies applied to similar amide-containing compounds are instructive. mdpi.comresearchgate.net

Molecular docking and dynamics simulations have been instrumental in visualizing and predicting the binding of this compound and its analogues to enzyme active sites.

In one study, molecular docking analysis of this compound with the RNA-dependent RNA-polymerase (RdRp) receptor and the human Angiotensin-Converting Enzyme-2 (ACE2) revealed negative binding energies, indicating the formation of a stable complex. berkalahayati.org The binding affinity for the RdRp receptor was calculated to be -3.8 kcal/mol, and for ACE2, it was -4.2 kcal/mol. berkalahayati.org These interactions were characterized by hydrogen bonds, hydrophobic bonds, and electrostatic bonds. berkalahayati.org

Similarly, a trifluoro-substituted analogue, 2,2,2-Trifluoro-n-hexylacetamide, was shown through molecular docking to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). vulcanchem.com The hexyl chain of the molecule was observed to occupy the PAS, highlighting its role in the dual-binding inhibition of the enzyme. vulcanchem.com

Molecular dynamics (MD) simulations further refine the understanding of these interactions over time. For related pyridine (B92270) amide derivatives, MD simulations have been used to assess the stability of the ligand-enzyme complex, with root-mean-square deviation (RMSD) plots indicating how well the compound maintains its binding mode. mdpi.com Such computational approaches are critical for understanding the dynamic nature of these molecular interactions. mdpi.comnih.gov

Kinetic Analysis of this compound Interaction with Biological Macromolecules

Receptor Binding and Signaling Pathway Modulation in Model Systems

The ability of this compound and its analogues to interact with cellular receptors and modulate signaling pathways has been explored in various non-clinical model systems.

In vitro receptor binding assays are a fundamental tool for characterizing the affinity of a compound for its target receptor. For instance, studies on fluorescently labeled ligands for the CB2 receptor have utilized binding assays to determine their affinity. otago.ac.nz Similarly, research on ligands for the translocator protein (TSPO) has employed competitive binding assays to measure the inhibitory concentration (IC₅₀) and the binding affinity (Kᵢ) of new compounds. nih.govmdpi.com These assays often involve displacing a radiolabeled or fluorescent standard ligand from the receptor with the test compound. nih.govmdpi.com While specific data for this compound is limited in the search results, the methodologies are well-established for its analogues.

The interaction of this compound analogues with receptors can trigger a cascade of cellular responses. In non-human, non-clinical models, these responses can be observed and quantified. For example, the interaction of certain compounds with the Gac/Rsm two-component signaling system in Pseudomonas aeruginosa has been shown to modulate biofilm formation. nih.gov

Furthermore, studies on immunotoxins have demonstrated that the binding of a fusion protein to a T-cell receptor can induce a cellular response, such as T-cell proliferation or the secretion of cytokines like TNF-α. google.com These cellular response assays are critical for understanding the downstream effects of ligand-receptor binding in a biological context.

Ligand-Receptor Interaction Studies of this compound Analogues (In Vitro)

Antimicrobial Activity and Resistance Mechanisms (In Vitro/Microbial Models)

This compound and its derivatives have been investigated for their potential antimicrobial properties. In vitro studies have shown that this compound can be produced by certain bacteria, such as Bacillus simplex, and may play a role in inducing plant resistance to viruses. iiste.org

Derivatives of this compound have also been synthesized and evaluated for their antibacterial activity. For example, 2-(Benzo[d]thiazol-2-ylamino)-N-hexylacetamide was synthesized and, along with other benzothiazole (B30560) derivatives, was found to inhibit biofilm formation in Pseudomonas aeruginosa at nanomolar concentrations. nih.gov Another study showed that an amphiphilic cationic macromolecule potentiated the activity of tetracycline (B611298) against multi-drug resistant Gram-negative bacteria by depolarizing the bacterial membrane. researchgate.netias.ac.in

The mechanisms of antimicrobial action and resistance are often explored through methods like the disc diffusion assay to determine the zone of inhibition against various pathogenic microbes. researchgate.netjapsonline.com Molecular docking studies are also employed to understand how these compounds might interact with key bacterial enzymes, such as MurE ligases, which are involved in peptidoglycan biosynthesis. researchgate.net

Elucidation of Antimicrobial Action Mechanisms of this compound Derivatives

This compound is among the microbial organic compounds identified from the bacterium Bacillus coagulans. iiste.orgiiste.org While the precise antimicrobial mechanism of this compound itself is not extensively detailed, research into related amide-containing compounds and derivatives offers insights into their potential modes of action.

Derivatives containing amide moieties, such as certain conjugated oligoelectrolytes (COEs), are designed to function as antimicrobial agents by disrupting bacterial membranes. nih.gov These amphiphilic cationic molecules compromise cell integrity, a mechanism that is less prone to developing resistance. nih.gov The inclusion of hydrogen-bond-forming amide groups can enhance the interaction between these molecules and bacterial lipid mimics, facilitating the permeabilization of the cytoplasmic membrane in Gram-negative bacteria. nih.gov Studies on other amide derivatives show that they can exhibit broad-spectrum antibacterial activity by destroying bacterial cell membranes, leading to cell death. lookchem.com For instance, some novel membrane-active small molecules featuring nonpeptidic amide groups have shown high activity against various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). lookchem.com

The structural characteristics of amide derivatives are crucial to their activity. For alkyl amides, compounds with an alkyl chain length of 11 to 15 carbons are typically the most active. asm.org In the case of pyrazole (B372694) derivatives, which can include an this compound structure, antimicrobial properties have also been noted. The antimicrobial efficacy of heterocyclic compounds containing amide linkages often depends on the substituents, which can determine the biological activity. dergipark.org.tr

Studies on Microbial Resistance Development to Amide-Based Compounds

Microbial resistance to antibiotics is a significant challenge, and bacteria can develop resistance to amide-based compounds through various mechanisms. mdpi.comias.ac.in One primary mechanism is the enzymatic degradation of the compound. The amide bond is susceptible to hydrolysis by endogenous enzymes like peptidases or proteases, which can lead to a poor pharmacokinetic profile. acs.org In the context of quorum sensing, some bacteria produce enzymes such as acylases that specifically target and break the amide linkage in N-acyl homoserine lactones (AHLs), a class of signaling molecules structurally related to this compound. frontiersin.orgwikipedia.org This enzymatic degradation, known as quorum quenching, is a natural resistance mechanism that deactivates the signaling molecules. wikipedia.org

Other resistance mechanisms include:

Alteration of Membrane Permeability : Gram-negative bacteria can reduce the expression of essential outer membrane porins, which decreases the permeability of the outer membrane and limits the entry of antimicrobial compounds into the cell. ias.ac.inimpactfactor.org

Modification of the Target : Bacteria can develop mutations in the target enzymes or cellular components that the antimicrobial agent acts upon, preventing the compound from binding effectively. ias.ac.in

Efflux Pumps : Bacteria possess efficient efflux pump systems that actively expel a wide range of antibiotics and other compounds from the cell, lowering the intracellular concentration and rendering the agent ineffective. ias.ac.inresearchgate.net

To overcome the susceptibility of amide bonds to degradation, researchers sometimes replace them with bioisosteres, such as 1,2,3-triazoles, which offer better metabolic stability while mimicking the amide functional group. acs.org

Applications in Nucleic Acid Research and Functionalized Oligonucleotides

Role of this compound in Modified Oligonucleotide Synthesis and Polymerization Fidelity

This compound plays a significant role in the enzymatic synthesis of highly modified oligonucleotides, particularly in processes aimed at expanding the chemical diversity of DNA. nsf.govuga.edu It is used as an uncharged functional group attached to a nucleobase, typically adenine (B156593), within an oligonucleotide building block (e.g., a pentanucleotide). nsf.govuga.edu This modification is explored in T4 DNA ligase-catalyzed DNA-templated polymerization, a method that allows for the creation of single-stranded DNA (ssDNA) polymers with functionalities beyond those of natural nucleic acids. uga.eduamazonaws.com

A key application is in evaluating and ensuring the accuracy, or fidelity, of incorporating modified oligonucleotides into a growing polymer chain. nsf.govuga.edu Research has shown that incorporating a pentanucleotide library modified with an this compound group can proceed with remarkably high fidelity. nsf.gov In one study using a 256-membered codon set (NTNNN), the polymerization of pentanucleotides modified with this compound achieved a fidelity of 97.6%. nsf.govuga.edu This demonstrated that uncharged functional groups could be well-tolerated in this high-fidelity polymerization system, which is crucial for developing functional biopolymers like aptamers. uga.edu

The high fidelity is notable when compared to the polymerization of pentanucleotides modified with a charged hexylamine (B90201) group, which showed a fidelity of >95% and up to 98.4% with the NTNNN codon set. nsf.govuga.edu The fact that the uncharged this compound maintained a very high fidelity (97.6%) confirmed that the high sequence-specificity was not solely dependent on the charge of the modification. nsf.gov

| Entry | Pentanucleotide Library | Codon Set | Number of Reads | Fidelity | Reference |

|---|---|---|---|---|---|

| 1 | 5’P-NNNAN a | NTNNN | 2.4 × 105 | 98.1% | nsf.gov |

| 2 | 5’P-NNNAN b | NTNNN | 2.1 × 105 | 97.6% | nsf.gov |

| 3 | 5’P-NNNNA a | TNNNN | 600 | 98.0% | nsf.gov |

b Modification is an this compound.Influence on DNA Duplex Stability and Conformation

The incorporation of this compound into an oligonucleotide has a direct impact on the structure and stability of the resulting DNA duplex. nsf.gov When this compound is attached at the C-8 position of an adenine nucleobase, it forces the adenosine (B11128) to adopt a syn conformation around the N-glycosidic bond. wikipedia.orgnsf.gov This is a deviation from the more common anti conformation found in standard B-form DNA.

This forced syn conformation leads to two significant consequences:

Inhibition of Annealing Kinetics : The rate at which the modified strand binds to its complementary template strand is slowed. wikipedia.orgnsf.gov

Interestingly, further analysis showed that within the this compound-modified pentanucleotide library, the GC-content of the codons had minimal impact on the error rate of polymerization. nsf.gov This suggests that the influence of the this compound modification on the duplex conformation is a dominant factor in determining ligation fidelity, overriding the expected stability variations from different GC-contents. nsf.gov

Potential Research Applications in Advanced Materials and Environmental Science Non Biological

N-Hexylacetamide as a Precursor or Component in Functional Materials Research

The dual character of this compound, possessing both a hydrogen-bonding amide group and a hydrophobic alkyl chain, makes it a valuable model compound and precursor in materials science.

In the field of polymer chemistry, surface modification is crucial for enhancing the functionality of materials. Research has utilized this compound as a small-molecule model to develop and validate new surface activation strategies for polymers. One study demonstrated a method for activating nylon polymer surfaces, which are rich in amide N-H groups. In this research, this compound served as a model compound to test the reaction with zirconium tetra(tert-butoxide), which forms a reactive complex. This complexation was confirmed via NMR spectroscopy, showing a characteristic downfield shift of the acyl carbon, before applying the technique to the nylon polymer itself. The successful reaction with the model compound provided a basis for a high-yield activation method on the polymer surface, enabling the subsequent attachment of other functional molecules.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered structures from smaller molecular units. The amide group in this compound is a classic hydrogen-bonding motif, making the compound and its derivatives relevant to this field.

Research in supramolecular chemistry has incorporated derivatives of this compound as building blocks for more complex, self-assembling systems. For instance, 2-chloro-N-hexyl-acetamide , a direct derivative, has been synthesized and used as a precursor to create larger receptor molecules designed for the specific recognition of ions. liverpool.ac.uk These receptors are key components in the study of host-guest chemistry, a central theme in supramolecular science. liverpool.ac.uk

Furthermore, the fundamental interactions involving the this compound structure have been a subject of study. It has been included in research quantifying secondary electrostatic interactions in hydrogen-bonded complexes, which are critical for designing and predicting the stability of self-assembled architectures. researchgate.net The synthesis of this compound has also been documented in doctoral research focused on the development of peptidic foldamers and organogelators, materials whose function is dictated by self-assembly processes. tesisenred.net These examples underscore the role of this compound and its derivatives as foundational components in the construction of sophisticated supramolecular systems.

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as versatile solvents and catalytic media. Functionalizing ILs with specific chemical groups can tune their properties for particular applications. Derivatives of this compound have been used to create such functionalized ILs.

In one line of research, 2-chloro-N-hexylacetamide served as an intermediate in the synthesis of an amide-functionalized biamphiphilic ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) dioctylsulfosuccinate ([C6Amim][AOT]). This specialized ionic liquid was then used to form aqueous microemulsions that acted as an efficient catalytic medium for the protein cytochrome c. The incorporation of the amide functionality derived from the this compound precursor is a key aspect of the design of these tailored catalytic systems.

Self-Assembly and Supramolecular Chemistry Involving this compound

Environmental Fate and Biotransformation Research of this compound

Understanding how chemical compounds behave and transform in the environment is critical. Research into this compound's environmental fate examines both its breakdown by living organisms and its degradation through abiotic chemical processes.

The biodegradation of persistent materials like plastics is a significant area of environmental research. During studies on the fungal degradation of polypropylene (B1209903) (PP), this compound has been identified as a metabolic byproduct. In a year-long experiment, UV- and thermally-pretreated polypropylene samples were exposed to the fungi P. chrysosporium and E. album. Analysis of the degradation products revealed the presence of this compound, indicating that microbial enzymatic processes can break down the polymer backbone into smaller, amide-containing molecules. kau.edu.sa

This finding suggests that the this compound structure can be a node in the complex metabolic pathways of certain microorganisms as they assimilate carbon from synthetic polymers. kau.edu.sa The process typically involves initial abiotic oxidation of the polymer, which creates sites for microbial colonization, followed by enzymatic breakdown (biofragmentation) and assimilation of the resulting smaller molecules. kau.edu.safrontiersin.org

Table 1: Selected Degradation Products Identified from Fungal Treatment of Polypropylene

| Compound Name | Molecular Formula | Detected After Treatment With P. chrysosporium | Detected After Treatment With E. album |

| This compound | C8H17NO | Yes | Yes |

| N-butyl Propionate | C7H14O2 | Yes | Yes |

| N-butyl-2-hydroxy-3-methyl-4-pentenamide | C10H19NO2 | Yes | Yes |

| 3-Nonanone | C9H18O | Yes | Yes |

Source: Adapted from synergistic effects of pretreatment and blending on fungi mediated biodegradation of polypropylenes. kau.edu.sa

In addition to biological breakdown, chemicals in the environment are subject to abiotic degradation through processes like hydrolysis and photolysis.

The hydrolysis of this compound has been studied under acidic conditions. Research on the dilute acid hydrolysis of a series of N-alkyl substituted acetamides, including N-n-hexylacetamide, determined the rate constants and activation parameters for the reaction. publish.csiro.au This work provides quantitative data on the susceptibility of the amide bond in this compound to break down in the presence of water and acid, a common environmental condition. publish.csiro.au

Other abiotic transformations have also been documented. In one study, this compound was formed from n-hexanol and ammonium (B1175870) acetate (B1210297) in supercritical water at 400 °C without a catalyst. acs.org While these conditions are not typical of the surface environment, they demonstrate a non-biological pathway for the compound's formation and transformation under high-temperature, high-pressure aqueous conditions. acs.org

Table 2: Yield of N-n-hexylacetamide from n-Hexanol in Supercritical Water

| Temperature (°C) | Water Density (g/cm³) | Reaction Time (min) | N-n-hexylacetamide Yield (%) |

| 400 | 0.1 | 60 | ~35 |

| 400 | 0.3 | 60 | ~70 |

| 400 | 0.5 | 60 | ~78 |

| 380 | 0.3 | 10 | ~25 |

| 400 | 0.3 | 10 | ~40 |

| 420 | 0.3 | 10 | ~55 |

Source: Adapted from Amination of n-Hexanol in Supercritical Water. acs.org

Furthermore, photolysis research on N-Nitroso-N-hexylacetamide, a derivative, shows that irradiation with light can cleave the N-N bond, leading to the formation of an amidyl radical. cdnsciencepub.com This radical can then abstract a hydrogen atom to form the parent this compound, among other products. cdnsciencepub.com This indicates that photochemical pathways could play a role in the transformation of related compounds into this compound in the environment.

Development of Analytical Methodologies for Environmental Monitoring in Research

The presence of synthetic chemical compounds in the environment, originating from industrial processes or the degradation of consumer products, necessitates the development of sophisticated analytical methods for their detection and quantification. This compound, while not extensively studied as a primary environmental contaminant, represents a class of N-alkyl amides that can serve as markers for pollution from specific sources. Research in this area focuses on creating and refining methodologies capable of identifying such compounds in complex environmental matrices like water and soil leachates.

The primary analytical techniques suitable for the detection of this compound and related compounds are based on chromatography coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required for environmental trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.gov The availability of mass spectral data for this compound in databases facilitates its identification using this method. nih.gov The process typically involves separating the compound from a mixture on a GC column, followed by ionization and detection by a mass spectrometer, which provides a unique fragmentation pattern or "fingerprint" for the molecule. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For less volatile or thermally fragile compounds, LC-HRMS is a powerful alternative. This technique is particularly valuable for "suspect screening" of environmental samples, where researchers look for a wide range of potential contaminants. A notable application of this methodology was in a study investigating the leaching of additives from crumb rubber used in playgrounds and sports fields. In this research, LC-HRMS was used to perform a suspect screening of plastic additives in the leachates. csic.es While the study specifically detected 2-Cyano-N-hexylacetamide among 56 identified compounds, the methodology is directly applicable to the detection of this compound. csic.es The high-resolution capability allows for the determination of the accurate mass of the molecule, enabling the confirmation of its elemental composition.

Research findings from environmental studies, such as the analysis of crumb rubber leachates, highlight the importance of these analytical methods. The detection of various plastic additives, including antioxidants, plasticizers, and flame retardants, demonstrates the potential for materials to release a complex mixture of chemicals into the environment. csic.es The development of robust analytical protocols is therefore crucial for monitoring the environmental fate of compounds like this compound that may be part of these complex chemical mixtures.

Interactive Table: Analytical Methodologies for this compound Detection

| Analytical Technique | Sample Matrix | Purpose | Key Findings/Applicability | Reference |

| GC-MS | Environmental Media | Identification & Quantification | Standard technique for volatile compounds. Spectral data for this compound is available, enabling identification. | nih.govnih.gov |

| LC-HRMS | Water, Leachates | Suspect Screening & Identification | Used to detect plastic additives from crumb rubber. Detected a related compound (2-Cyano-N-hexylacetamide), demonstrating the method's suitability for identifying N-alkyl amides in complex aqueous samples. | csic.es |

Future Research Directions and Unexplored Avenues for N Hexylacetamide

Emerging Methodologies and Techniques in N-Hexylacetamide Research

The synthesis and modification of this compound are benefiting from cutting-edge chemical techniques that prioritize efficiency, selectivity, and sustainability. Recent research highlights a shift towards advanced catalytic systems and environmentally benign reaction conditions.

One promising area is the use of supercritical water as a reaction medium for the amination of n-hexanol followed by amidation to produce this compound. acs.org This method avoids the need for traditional metal or acid catalysts and utilizes water, an environmentally friendly solvent, at elevated temperatures and pressures. acs.orgmrs-j.org Research has shown that the yield of this compound can be significantly influenced by reaction temperature, water density, and the concentration of the aminating agent, ammonium (B1175870) acetate (B1210297). acs.org Under optimized conditions in supercritical water (400 °C, 0.5 g/cm³), yields of 78.5% and selectivity of 87.5% have been achieved within 10 minutes. acs.org

Another key development is the application of homogeneous catalysis, particularly rhodium-based systems, for the synthesis of this compound. The catalytic reductive amidation of hexanal (B45976) with acetamide (B32628) has been achieved with high selectivity using a [Rh(cod)Cl]2 precursor in combination with the xantphos (B1684198) ligand and an acid co-catalyst. universiteitleiden.nlresearchgate.net This method can achieve nearly full conversion of the aldehyde with over 90% selectivity for the desired this compound. universiteitleiden.nl Furthermore, the direct hydroamidomethylation of alkenes (e.g., 1-pentene) with acetamide and syngas, using a similar rhodium/xantphos catalyst system, also yields this compound with high selectivity (over 80%). universiteitleiden.nlscience.gov

Future research will likely focus on refining these catalytic systems to improve turnover numbers, reduce catalyst loading, and expand the substrate scope. Exploring photoredox catalysis for remote C–H bond functionalization, a technique demonstrated on derivatives like 2,2,2-trifluoro-n-hexylacetamide, could open pathways to novel this compound derivatives with unique properties. vulcanchem.com

| Methodology | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Supercritical Water Synthesis | n-Hexanol, Ammonium Acetate | 400 °C, 0.5 g/cm³ water density, 10 min | 78.5% | acs.org |

| Reductive Amidation | Hexanal, Acetamide | [Rh(cod)Cl]2/xantphos catalyst, H₂ | >90% Selectivity | universiteitleiden.nl |

| Hydroamidomethylation | 1-Pentene (B89616), Acetamide | Rh/xantphos catalyst, Syngas (CO/H₂) | >80% Selectivity | universiteitleiden.nlscience.gov |

Interdisciplinary Approaches and Synergistic Studies for this compound

The unique properties of the amide functional group and the hexyl chain position this compound as a compound of interest in interdisciplinary fields, particularly materials science and biological chemistry.